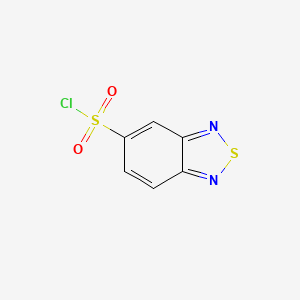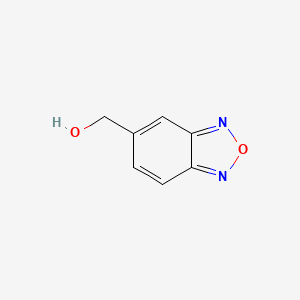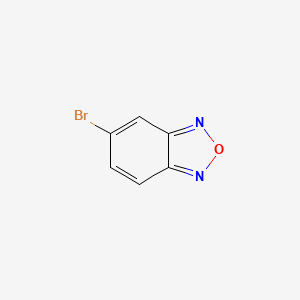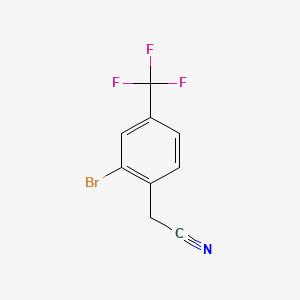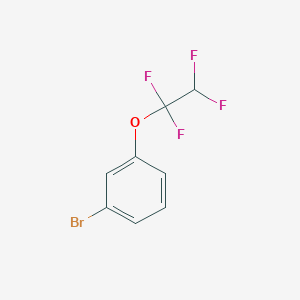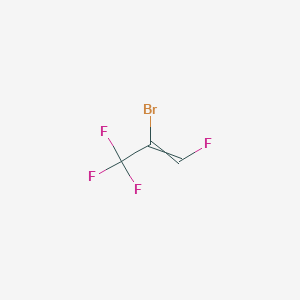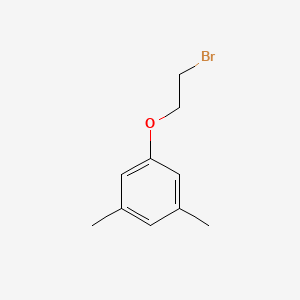
Benzylmagnesium chloride
概要
説明
Benzylmagnesium chloride is a versatile Grignard reagent frequently used in organic synthesis. It can be used as a reagent in the addition reaction with carbonyl compounds, nitriles, epoxides, and alkyl halides to synthesize various alcohols, amines, and ketones .
Synthesis Analysis
Benzylmagnesium chloride is often prepared from the reaction of a benzyl halide and magnesium, usually in diethyl ether or tetrahydrofuran (THF) . Despite the commercial availability of Benzylmagnesium chloride solutions, it is often prepared in the lab for specific needs .Molecular Structure Analysis
The molecular formula of Benzylmagnesium chloride is C7H7ClMg, and its molecular weight is 150.89 . The InChI key for Benzylmagnesium chloride is GQONLASZRVFGHI-UHFFFAOYSA-M .Chemical Reactions Analysis
Benzylmagnesium chloride is known to add to many unsaturated functional groups. It can displace halide and similar groups, and it can function as a strong base and a Lewis acid . It is frequently used in reactions with carbonyl compounds, nitriles, epoxides, and alkyl halides .Physical And Chemical Properties Analysis
Benzylmagnesium chloride is usually prepared or purchased as a solution and used without isolation. It is soluble in diethyl ether and THF, and insoluble in hydrocarbons . Addition of HMPA to a diethyl ether solution of Benzylmagnesium chloride causes significant changes in the UV spectrum that indicate ionization to benzyl anions .科学的研究の応用
Organic Synthesis
Benzylmagnesium chloride is extensively used in organic chemistry as a reagent for the addition reaction with carbonyl compounds, nitriles, epoxides, and alkyl halides . This allows for the synthesis of a wide range of alcohols, amines, and ketones, which are fundamental building blocks in organic synthesis.
Pharmaceutical Industry
In pharmaceutical research, benzylmagnesium chloride serves as a key intermediate for the synthesis of various drug molecules . Its ability to introduce the benzyl group into molecules is crucial for the development of new therapeutic agents.
Material Science
The compound finds applications in material science, particularly in the synthesis of functional materials and polymers . Its role as a precursor in thin film deposition is significant for creating materials with specific electronic or optical properties.
LED Manufacturing
Benzylmagnesium chloride is utilized in the manufacturing of LEDs. It acts as a precursor material in the deposition of thin films that form the active layers of LEDs, contributing to the efficiency and longevity of these devices .
Industrial Chemistry
In industrial chemistry, benzylmagnesium chloride is involved in the preparation of catalysts and as an alkylating agent for various chemical reactions . It is particularly useful in the synthesis of olefin polymerization catalysts.
Anionic Polymerization
This reagent is also employed in anionic polymerization processes. It can initiate the polymerization of styrene, leading to the formation of polystyrene, a widely used plastic material .
Chemical Research
Benzylmagnesium chloride is a subject of chemical research where its reactivity and interaction with different chemical compounds are studied. This research can lead to the discovery of new reactions and synthetic pathways .
Educational Purposes
Lastly, benzylmagnesium chloride is used for educational purposes in academic laboratories to teach students about Grignard reactions and organometallic chemistry .
作用機序
The reaction of Benzylmagnesium chloride with monomeric formaldehyde has been studied in detail. A mechanism is presented which accounts for the formation of the products, 2-phenylethanol, o-tolylcarbinol, and o-(2-hydroxyethyl)benzyl alcohol . Benzylmagnesium chloride acts as a Lewis acid and a strong base .
Safety and Hazards
Benzylmagnesium chloride is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
特性
IUPAC Name |
magnesium;methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZYJKGDJPHQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884302 | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
30-50% solution in tetrahydrofuran: Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzylmagnesium chloride | |
CAS RN |
6921-34-2 | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does formaldehyde react differently with Benzylmagnesium chloride compared to other aldehydes?
A2: While Benzylmagnesium chloride reacts with many aldehydes to yield the expected benzyl carbinols, its reaction with formaldehyde produces o-tolylcarbinol instead. [] This anomalous behavior, first observed by Tiffeneau and Delange, highlights the unique reactivity of Benzylmagnesium chloride.
Q2: Can you elaborate on the factors influencing the formation of normal and abnormal products in reactions involving Benzylmagnesium chloride?
A3: The reaction of Benzylmagnesium chloride with certain reagents can lead to both normal and abnormal products. This behavior resembles the reactivity of sodium derivatives of enols. [] Solvent basicity plays a crucial role, with increased basicity suppressing the formation of abnormal products. [] Additionally, the metal involved influences the product distribution, following the order C-Li > C-Mg > C-Al for the suppression of abnormal products. []
Q3: What is a notable reaction of Benzylmagnesium chloride that results in the formation of a diether product?
A4: When Benzylmagnesium chloride reacts with chloromethyl methyl ether, o-(2-methoxyethyl)benzyl methyl ether can form as one of the products. [] The intermediate involved in this diether formation can be trapped using gaseous formaldehyde. []
Q4: What is the molecular formula and weight of Benzylmagnesium chloride?
A4: The molecular formula of Benzylmagnesium chloride is C7H7ClMg, and its molecular weight is 146.84 g/mol.
Q5: What spectroscopic data are available for Benzylmagnesium chloride?
A5: While specific spectroscopic data for Benzylmagnesium chloride is not provided in the given research excerpts, Grignard reagents are commonly characterized using techniques like NMR spectroscopy.
Q6: How does Benzylmagnesium chloride behave in the presence of Poly(vinyl chloride)?
A7: Benzylmagnesium chloride reacts with poly(vinyl chloride), replacing chlorine atoms with benzyl groups through a coupling reaction. [] This reaction also yields a small amount of poly(vinyl chloride) Grignard reagent via a magnesium-halogen exchange. []
Q7: How does Benzylmagnesium chloride contribute to the synthesis of alkaloids like escholamine and takatonine?
A8: In a modified Pomeranz–Fritsch reaction, Benzylmagnesium chloride reacts with a Schiff's base derived from piperonal and aminoacetaldehyde dimethyl acetal to yield a key intermediate, 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal. [] This intermediate is then further modified to ultimately synthesize the alkaloids escholamine and takatonine. []
Q8: Can Benzylmagnesium chloride be used in the synthesis of anthraquinones?
A9: Yes, a novel synthesis of anthraquinones utilizes o-methoxyaryldihydro-oxazoles and a methoxy-substituted benzylmagnesium chloride, generated using a magnesium–anthracene complex. [] This method allows for the creation of diverse anthraquinones, including naturally occurring ones like chrysophanol, islandicin, and digitopurpone. []
A8: The provided research excerpts do not contain information regarding the application of computational chemistry and modeling techniques to Benzylmagnesium chloride.
Q9: How does the structure of the Grignard reagent impact the reaction with 6,6-dialkylfulvenes?
A10: 6,6-dialkylfulvenes react differently with various Grignard reagents. While allylmagnesium halide leads to exocyclic double bond addition, cyclopentadienyl magnesium bromide results in reduction. [] Interestingly, reagents like ethylmagnesium bromide, n-butylmagnesium bromide, phenylmagnesium bromide, benzylmagnesium chloride, cyclopentadienyllithium, and cyclopentadienylsodium show no reaction. [] This highlights the significant influence of the Grignard reagent structure on the reaction pathway.
Q10: What is a significant early observation related to the unusual reactivity of Benzylmagnesium chloride?
A27: Almost three decades before the publication of the oldest paper provided, Tiffeneau and Delange observed that Benzylmagnesium chloride, when reacted with formaldehyde, yielded o-tolylcarbinol instead of the anticipated benzylcarbinol. [] This finding marked a key milestone in understanding the unique reactivity of Benzylmagnesium chloride.
Q11: How does research on Benzylmagnesium chloride bridge organic chemistry and material science?
A28: The reaction of Benzylmagnesium chloride with Poly(vinyl chloride) exemplifies a bridge between organic chemistry and material science. [] This reaction not only showcases the reagent's ability to modify polymers but also suggests potential applications in material functionalization and modification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



